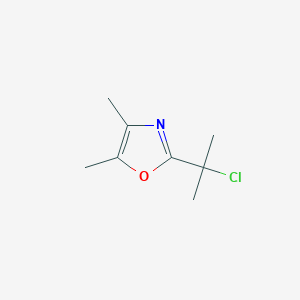
2-Ethylamino-4-aminotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylamino-4-aminotoluene is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It is also known by its IUPAC name, 3-N-ethyl-4-methylbenzene-1,3-diamine . This compound is a heterocyclic organic compound and is used primarily in research and experimental applications .
Preparation Methods
The synthesis of 2-Ethylamino-4-aminotoluene involves several steps. One common method includes the reductive amination of 4-nitrotoluene with ethylamine in the presence of a reducing agent such as sodium borohydride . The reaction conditions typically involve a solvent like methanol and are carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-Ethylamino-4-aminotoluene undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted aromatic compounds and amines .
Scientific Research Applications
2-Ethylamino-4-aminotoluene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethylamino-4-aminotoluene involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Ethylamino-4-aminotoluene can be compared with other similar compounds such as N-Ethyl-o-toluidine (2-Ethylamino-toluene) and N-Ethyl-2-aminotoluene . These compounds share similar structural features but differ in their specific functional groups and positions on the aromatic ring . The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .
Similar Compounds
- N-Ethyl-o-toluidine (2-Ethylamino-toluene)
- N-Ethyl-2-aminotoluene
- 3-N-ethyl-4-methylbenzene-1,3-diamine
Properties
CAS No. |
63134-14-5 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-N-ethyl-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C9H14N2/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6,11H,3,10H2,1-2H3 |
InChI Key |
MLYFGLAUZWJGCX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



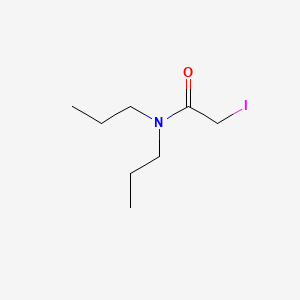
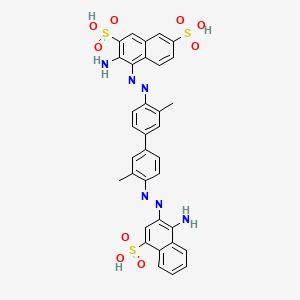

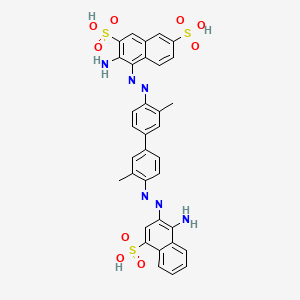

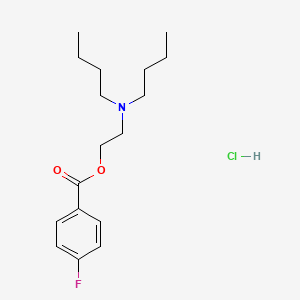
![[(Octylsuccinyl)bis(oxy)]bis[tributylstannane]](/img/structure/B13762260.png)
![[(E)-4-methylpent-2-en-2-yl] acetate](/img/structure/B13762274.png)
![2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide](/img/structure/B13762287.png)


